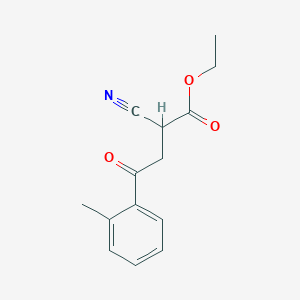

2-Cyano-4-oxo-4-o-tolyl-butyric acid ethyl ester, 95%

説明

Chemical Reactions Analysis

Esters, including “2-Cyano-4-oxo-4-o-tolyl-butyric acid ethyl ester”, can undergo a reaction known as hydrolysis . This reaction, which is catalyzed by either an acid or a base, involves splitting the ester with water . The products of this reaction are a carboxylic acid and an alcohol .科学的研究の応用

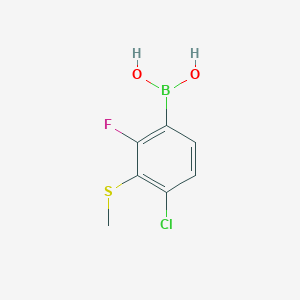

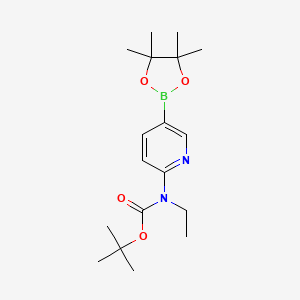

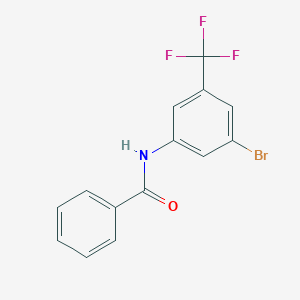

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

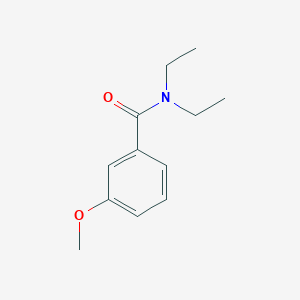

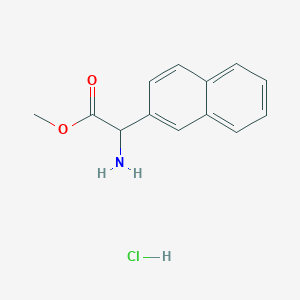

BACE1 Inhibitors

4-cyanopyridine-3-carboxamides, which can potentially be synthesized from this compound, have been used as BACE1 inhibitors . BACE1 is a key enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s disease patients.

Acetylcholinesterase Reactivators

The compound can also be used in the synthesis of acetylcholinesterase reactivators . These are crucial in the treatment of poisoning by nerve gases or certain pesticides, which act by inhibiting acetylcholinesterase.

ACC1 Inhibitors

Selective ACC1 inhibitors can be synthesized from this compound . ACC1 is an enzyme involved in fatty acid synthesis, and its inhibition can be beneficial in the treatment of obesity and type II diabetes.

mTORC1 and mTORC2 Inhibitors

The compound can be used in the synthesis of dual mTORC1 and mTORC2 inhibitors . These inhibitors can be used in the treatment of cancer, as they prevent the growth of cancer cells.

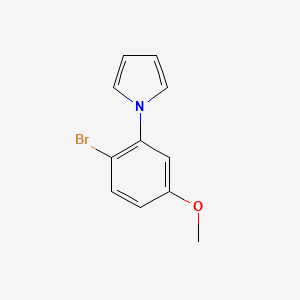

Antituberculosis Agents

This compound can be used in the synthesis of antituberculosis agents . These agents are used in the treatment of tuberculosis, a serious infectious disease.

Hypolipidemic Activity

Compounds synthesized from this compound have been reported to have a broad spectrum of hypolipidemic activity . This means they can lower lipid levels in the blood, which is beneficial in the treatment of conditions like hyperlipidemia and atherosclerosis.

Cardiomyocyte-Protective Effects

Finally, this compound can be used in the synthesis of compounds with strong cardiomyocyte-protective effects . These compounds can protect heart muscle cells from damage, which is crucial in conditions like heart disease and heart failure.

作用機序

Target of Action

It is known to be a crucial building block in the synthesis of innovative drug candidates .

Mode of Action

The compound’s mode of action is characterized by its unique molecular structure and exceptional purity . It has a captivating blend of chemical functionalities, including a cyano group, an oxo group, and an ethyl ester moiety . This intricate arrangement, coupled with the presence of an O-tolyl substituent, endows 2-Cyano-4-oxo-4-o-tolyl-butyric acid ethyl ester with a distinct set of properties that make it a versatile tool in the hands of discerning scientists .

Biochemical Pathways

Its strategic placement of functional groups and the presence of the o-tolyl moiety offer researchers a unique platform to explore the development of targeted therapies for a wide range of health conditions .

Pharmacokinetics

Its molecular weight of 24527 g/mol suggests that it may have good bioavailability .

Result of Action

Its unique blend of reactivity and selectivity unlocks a world of possibilities in various applications .

Action Environment

Its clear, pale liquid form suggests that it may be stable under a variety of conditions .

特性

IUPAC Name |

ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(17)11(9-15)8-13(16)12-7-5-4-6-10(12)2/h4-7,11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMCEWZIGFVUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)